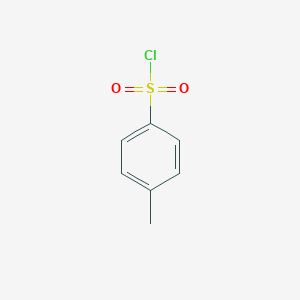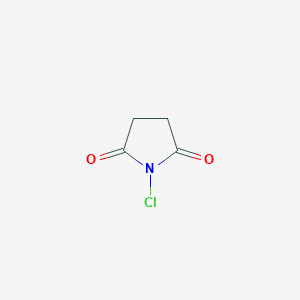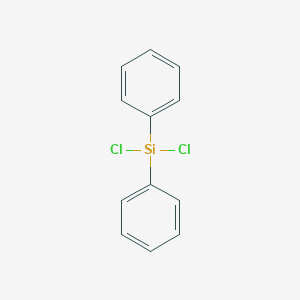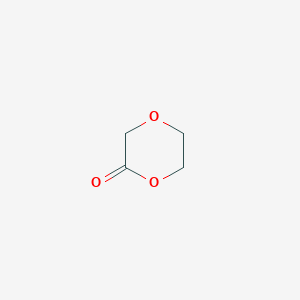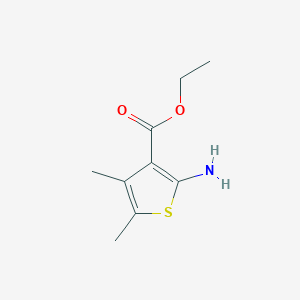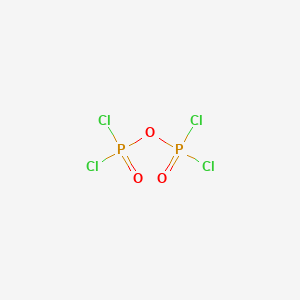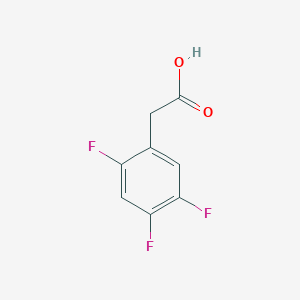
(2-Amino-5-méthoxyphényl)(4-chlorophényl)méthanone
Vue d'ensemble
Description
2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (AMPCM) is a synthetic compound with a variety of applications in scientific research. It is a derivative of phenylmethanone and is used in a range of biological, biochemical, and physiological studies. AMPCM is also known as 4-chloro-2-methoxy-5-aminophenylmethanone and is a white, crystalline solid. It is soluble in water and has a melting point of 125-127 °C. This compound has been used in many research studies due to its unique properties and its ability to interact with various biological systems.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de la (2-Amino-5-méthoxyphényl)(4-chlorophényl)méthanone, en mettant l’accent sur six applications uniques :
Développement pharmaceutique
This compound : a montré un potentiel dans le développement de nouveaux composés pharmaceutiques. Sa structure unique lui permet d’interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments. Les chercheurs explorent son utilisation dans la création de nouveaux médicaments pour traiter des affections telles que l’inflammation, la douleur et certains types de cancer .
Agents antimicrobiens
Ce composé a démontré des propriétés antimicrobiennes significatives. Des études ont indiqué son efficacité contre une gamme de pathogènes bactériens et fongiques. Sa capacité à inhiber la croissance microbienne en fait un candidat prometteur pour le développement de nouveaux agents antimicrobiens, qui sont cruciaux pour lutter contre les souches résistantes aux antibiotiques .
Agents neuroprotecteurs
Des recherches ont suggéré que la This compound pourrait avoir des effets neuroprotecteurs. Elle a été étudiée pour son potentiel à protéger les cellules nerveuses des dommages, ce qui pourrait être bénéfique pour traiter des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. Ses propriétés neuroprotectrices sont attribuées à sa capacité à moduler le stress oxydatif et l’inflammation dans les tissus neuronaux .
Applications anti-inflammatoires
Le composé a été étudié pour ses propriétés anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles. Cela en fait un candidat potentiel pour développer des traitements contre les maladies inflammatoires, notamment l’arthrite et la maladie inflammatoire de l’intestin .
Propriétés
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91713-54-1 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
